N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound that features a combination of imidazole, thiazolidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazolidine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidine derivatives with altered functional groups .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the thiazolidine and thiophene moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-Imidazol-1-Yl)Propyl)Methanesulfonamide Hydrochloride: Shares the imidazole moiety but differs in other structural aspects.
[3-(1H-imidazol-1-yl)propyl][1-(thiophen-2-yl)propyl]amine: Contains similar functional groups but arranged differently.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is unique due to its combination of imidazole, thiazolidine, and thiophene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N4O2S3 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C18H20N4O2S3/c23-16(20-6-3-8-21-10-7-19-13-21)5-1-9-22-17(24)15(27-18(22)25)12-14-4-2-11-26-14/h2,4,7,10-13H,1,3,5-6,8-9H2,(H,20,23)/b15-12- |
InChI Key |
WHQGJAXMYHNFOM-QINSGFPZSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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